An In-depth Technical Guide to p-Xylene-d10 for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to p-Xylene-d10 for Researchers, Scientists, and Drug Development Professionals
An Introduction to p-Xylene-d10: A Versatile Tool in Analytical and Medicinal Chemistry
p-Xylene-d10, a deuterated analogue of p-xylene, serves as a critical internal standard in the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS) and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its utility stems from the incorporation of ten deuterium atoms, which imparts a distinct mass difference from its non-deuterated counterpart without significantly altering its chemical properties. This key feature allows for precise quantification in complex matrices and provides a "silent" solvent background in NMR studies. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of p-Xylene-d10, with a focus on detailed experimental protocols and data presentation for the scientific community.
Core Properties and Data
p-Xylene-d10, also known as 1,4-dimethylbenzene-d10, is a colorless liquid with the chemical formula C₆D₄(CD₃)₂.[1] The substitution of hydrogen with deuterium results in a higher molecular weight compared to p-xylene. Below is a summary of its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Weight | 116.23 g/mol | [1] |
| Chemical Formula | C₈D₁₀ | |
| CAS Number | 41051-88-1 | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Density | 0.948 g/mL at 25 °C | |
| Boiling Point | 135-138 °C | [3] |
| Melting Point | 13.2 °C | [4] |
| Refractive Index | n20/D 1.492 | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and benzene. | [5][6] |
| Vapor Pressure | 9 mmHg at 20 °C | [4] |
Synthesis of p-Xylene-d10
The synthesis of p-Xylene-d10 typically involves the deuteration of p-xylene or a suitable precursor. Common methods for introducing deuterium into aromatic rings include acid-catalyzed hydrogen-deuterium exchange, and transition metal-catalyzed reactions.[7][8][]
One prevalent laboratory-scale method is the acid-catalyzed hydrogen-deuterium (H/D) exchange. This reaction utilizes a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), to replace the hydrogen atoms on the aromatic ring and the methyl groups with deuterium atoms.[10]
Another effective method involves transition metal-catalyzed C-H activation/hydrogen isotope exchange (HIE).[7] Catalysts based on metals like iridium can facilitate the exchange of hydrogen for deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).[11][12]
A potential synthetic pathway is visualized below:
Experimental Protocols
Synthesis of p-Xylene-d10 via Acid-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes a general procedure for the deuteration of p-xylene using a strong deuterated acid.
Materials:
-
p-Xylene
-
Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine p-xylene (1.0 mmol) with deuterated sulfuric acid (a molar excess, e.g., 5-10 equivalents).
-
Heat the mixture with stirring to a temperature of 50-100 °C. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR spectroscopy to determine the degree of deuteration.
-
Continue heating for several hours to days, depending on the desired level of deuteration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding D₂O.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude p-Xylene-d10.
-
Purify the product by distillation or column chromatography if necessary.
Use of p-Xylene-d10 as an Internal Standard for VOC Analysis in Water by GC/MS (Based on EPA Method 8260)
This protocol outlines the use of p-Xylene-d10 as an internal standard for the quantification of volatile organic compounds in water samples, following the principles of U.S. Environmental Protection Agency (EPA) methods such as 8260.[13][14][15]
Materials:
-
p-Xylene-d10 solution (certified standard)
-
Methanol (purge-and-trap grade)
-
Organic-free reagent water
-
VOC calibration standards
-
Sample vials (40 mL) with PTFE-lined septa
-
Microsyringes
-
Purge-and-trap concentrator
-
Gas chromatograph-mass spectrometer (GC/MS)
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of p-Xylene-d10 in methanol at a concentration of, for example, 25 µg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding known amounts of the target VOCs to organic-free reagent water in 40 mL vials.
-
Spike each calibration standard and a blank sample with a consistent amount of the p-Xylene-d10 internal standard solution (e.g., 5 µL of a 25 µg/mL solution to yield a final concentration of 25 µg/L).
-
-
Sample Preparation:
-
Collect water samples in 40 mL vials, ensuring no headspace.
-
Just before analysis, spike each sample with the same amount of the p-Xylene-d10 internal standard solution as used for the calibration standards.
-
-
GC/MS Analysis:
-
Analyze the prepared standards and samples using a purge-and-trap GC/MS system.
-
Typical GC/MS Parameters:
-
GC Column: DB-624 or equivalent
-
Oven Program: Start at 35°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
MS: Electron ionization (EI) mode, scanning from m/z 35 to 300.
-
-
-
Quantification:
-
Identify the characteristic ions for each target analyte and for p-Xylene-d10 (e.g., m/z 116 for the molecular ion).
-
Calculate the relative response factor (RRF) for each analyte using the peak areas from the calibration standards.
-
Quantify the concentration of each analyte in the samples using the calculated RRFs and the peak areas of the analyte and the internal standard.
-
A visual representation of this workflow is provided below:
Spectroscopic Data
The mass spectrum of p-Xylene-d10 is characterized by a molecular ion peak at m/z 116. The fragmentation pattern will show losses of deuterated methyl groups (CD₃, mass 18) and other deuterated fragments.
The ¹H NMR spectrum of a high-purity p-Xylene-d10 sample should ideally show no signals, as all protons have been replaced by deuterium. Any residual proton signals would indicate isotopic impurities. The ¹³C NMR spectrum will show signals for the deuterated carbon atoms, with chemical shifts similar to those of non-deuterated p-xylene, but the couplings to deuterium will result in characteristic splitting patterns.
| Nucleus | p-Xylene (non-deuterated) Chemical Shift (ppm) | Expected p-Xylene-d10 Chemical Shift (ppm) |
| ¹H (Aromatic) | ~7.05 | - |
| ¹H (Methyl) | ~2.3 | - |
| ¹³C (Aromatic C-D) | ~129 | ~129 |
| ¹³C (Aromatic C-CD₃) | ~135 | ~135 |
| ¹³C (Methyl CD₃) | ~21 | ~21 |
Note: The expected chemical shifts for p-Xylene-d10 are similar to the non-deuterated form, but the appearance of the signals in the ¹³C NMR will be different due to C-D coupling.[16][17]
Safety and Handling
p-Xylene-d10 is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is harmful if inhaled or absorbed through the skin and can cause irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a tightly sealed container in a cool, dry place.
This technical guide provides a foundational understanding of p-Xylene-d10 for researchers and professionals in drug development and analytical sciences. The detailed information on its properties, synthesis, and applications, particularly the experimental protocols, is intended to facilitate its effective use in the laboratory.
References
- 1. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 2. armar-europa.de [armar-europa.de]
- 3. grokipedia.com [grokipedia.com]
- 4. p-Xylene - Wikipedia [en.wikipedia.org]
- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 13. gcms.cz [gcms.cz]
- 14. epa.gov [epa.gov]
- 15. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 16. bmse000834 P-xylene at BMRB [bmrb.io]
- 17. hmdb.ca [hmdb.ca]
